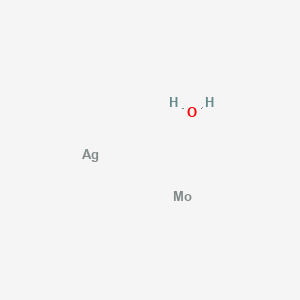
Molybdenum silver oxide (MoAg2O4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum silver oxide (MoAg2O4) is a compound that combines the properties of molybdenum and silver oxides. This compound is of interest due to its unique chemical and physical properties, which make it suitable for various applications in scientific research and industry. Molybdenum silver oxide is known for its stability, conductivity, and catalytic properties.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum silver oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of molybdenum trioxide (MoO3) with silver nitrate (AgNO3) under controlled temperature and pressure conditions. The reaction typically takes place at elevated temperatures, around 500-600°C, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, molybdenum silver oxide is produced using similar methods but on a larger scale. The reactants are mixed in precise stoichiometric ratios and subjected to high-temperature conditions in specialized reactors. The resulting product is then purified and processed to obtain the final compound.
化学反应分析
Types of Reactions: Molybdenum silver oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum and silver ions, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Molybdenum silver oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can lead to lower oxidation state products.
科学研究应用
Molybdenum silver oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.
Medicine: Molybdenum silver oxide is explored for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive coatings and sensors, due to its excellent electrical conductivity and stability.
作用机制
The mechanism by which molybdenum silver oxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by triggering mitochondrial-mediated pathways. This involves the activation of apoptotic genes such as BAX and Bcl-2, leading to programmed cell death. Additionally, the compound’s catalytic properties are attributed to the presence of molybdenum and silver ions, which facilitate redox reactions and enhance catalytic activity.
相似化合物的比较
Molybdenum silver oxide can be compared with other similar compounds, such as:
Molybdenum trioxide (MoO3): Known for its catalytic and electronic properties, but lacks the antimicrobial properties of molybdenum silver oxide.
Silver oxide (Ag2O): Exhibits strong antimicrobial properties but does not possess the same catalytic activity as molybdenum silver oxide.
Molybdenum disulfide (MoS2): Used in lubrication and as a catalyst, but has different chemical properties compared to molybdenum silver oxide.
The uniqueness of molybdenum silver oxide lies in its combination of properties from both molybdenum and silver oxides, making it a versatile compound for various applications.
属性
分子式 |
AgH2MoO |
|---|---|
分子量 |
221.83 g/mol |
IUPAC 名称 |
molybdenum;silver;hydrate |
InChI |
InChI=1S/Ag.Mo.H2O/h;;1H2 |
InChI 键 |
XXFMCCZPCDDREM-UHFFFAOYSA-N |
规范 SMILES |
O.[Mo].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


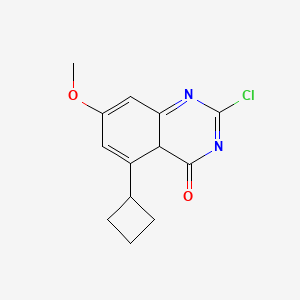

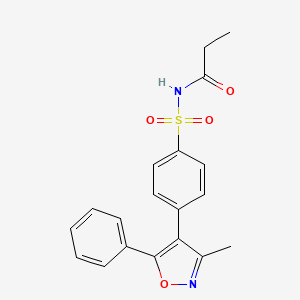
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)


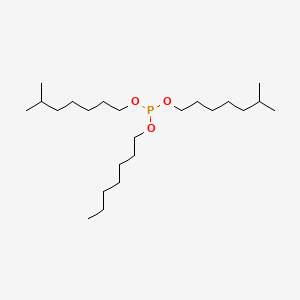
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
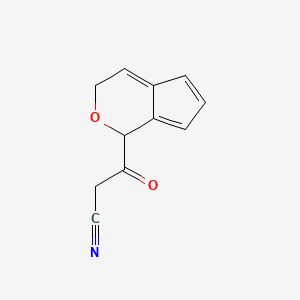
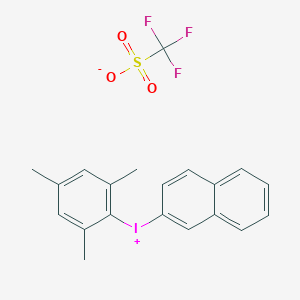
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
